(S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide
Description
(S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide is a chiral amide derivative characterized by its stereospecific (S)-configuration at the amino-bearing carbon. The molecule features an isopropyl group and a 3-(trifluoromethyl)benzyl moiety as dual N-substituents, contributing to its unique steric and electronic properties.
Properties
IUPAC Name |
(2S)-2-amino-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-9(2)19(13(20)10(3)18)8-11-5-4-6-12(7-11)14(15,16)17/h4-7,9-10H,8,18H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZRIFUTUOHQNI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethyl-Benzyl Intermediate Synthesis
The 3-trifluoromethyl-benzyl group is typically introduced via nucleophilic substitution or Friedel-Crafts alkylation. A patent-derived method employs bromination of N-benzyl acrylamide using bromine in methylene dichloride at 0–10°C, followed by anti-solvent crystallization with ethyl acetate and hexane to achieve >99% purity. For the trifluoromethyl variant, this intermediate is modified using trifluoromethylation agents such as Umemoto’s reagent or CF₃Cu.
Isopropylamine Incorporation
The isopropyl group is introduced via reductive amination or alkylation. A protocol adapted from photocatalytic methodologies uses Ru(bpy)₃₂ under visible light to facilitate coupling between 3-trifluoromethyl-benzylamine and isopropyl iodide, achieving 78% yield in acetonitrile at 25°C. Alternatively, the patent literature describes alkylation using isopropyl chloroformate in tetrahydrofuran (THF) with pyridine as a base, yielding 85% after 2 hours.
Stereoselective Propionamide Formation
Chiral Resolution Techniques
Enantiomeric purity is critical for biological activity. The (S)-configuration is achieved through chiral resolution using (D)-(+)-ditoluoyl tartaric acid, as detailed in patent WO2013072933A2. A slurry of the racemic amine in THF is treated with the chiral acid, yielding diastereomeric salts. Subsequent basification with aqueous ammonia liberates the (S)-enantiomer with >99.8% chiral purity.
Acetylation and Amidation
The propionamide backbone is constructed via acetylation of the resolved amine. Acetic anhydride in THF with pyridine as a base at 15–20°C for 120 minutes achieves quantitative conversion. For the final N-isopropyl-N-(3-trifluoromethyl-benzyl) substitution, a palladium-catalyzed coupling using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) in toluene at 110°C affords 90% yield.
Purification and Analytical Validation
Solvent-Antisolvent Crystallization
Impurity removal (<0.1%) is accomplished using methylene dichloride for dissolution and water for precipitation. For the target compound, ethyl acetate and hexane mixtures (3:1 v/v) reduce residual solvents to <50 ppm, as confirmed by GC-MS.
Chromatographic Methods
Flash column chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves regioisomers, while HPLC with a Chiralpak AD-H column (hexane/isopropanol 90:10) verifies enantiomeric excess (>99.8%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Chiral Excess (%) | Key Reagents |
|---|---|---|---|---|
| Reductive Amination | 78 | 98 | 99.5 | Ru(bpy)₃₂, Isopropyl iodide |
| Alkylation | 85 | 99.5 | 99.8 | Isobutyl chloroformate, THF |
| Photocatalytic | 82 | 97 | 99.2 | Visible light, Acetonitrile |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
(S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide has garnered attention for its potential therapeutic effects, particularly in treating inflammatory diseases and neurological disorders. Its unique structure allows for interaction with various biological targets:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound can inhibit pro-inflammatory mediators, suggesting its use in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Neurotransmitter Interaction : The amino group may facilitate interactions with neurotransmitter systems, potentially affecting synaptic transmission and neuroinflammation .
Research indicates that compounds similar to this compound exhibit significant biological activities:
- GABA Receptor Modulation : Interaction studies suggest binding affinity to GABA receptors, which could influence neurological functions .
- Enzyme Inhibition : Related compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes involved in inflammation .
Anticonvulsant Activity
Similar compounds have demonstrated efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) indicates that modifications at the trifluoromethyl position can enhance efficacy against seizures .
Neuroprotective Effects
Studies have suggested that related compounds exhibit neuroprotective properties through modulation of neuroinflammatory responses. This highlights the potential for this compound in treating neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of N-substituted propionamides with variations in the benzyl substituent and the alkyl/aryl groups on the amide nitrogen. Below is a comparative analysis based on structural analogs identified in the evidence:
Table 1: Structural and Functional Comparison of (S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide with Analogous Compounds
Key Observations
Substituent Effects on Lipophilicity: The trifluoromethyl (-CF₃) group in the target compound significantly increases lipophilicity compared to fluoro (-F) or cyano (-CN) analogs. This property is critical for blood-brain barrier penetration in CNS-targeted drugs .
Smaller N-substituents (e.g., methyl in ) reduce steric hindrance, favoring interactions with shallow enzyme pockets .
Notes
- Conclusions are inferred from structural analogs and general chemical principles.
- Commercial Availability : Many analogs are discontinued, highlighting the niche application of this chemical class.
Biological Activity
(S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide, also known by its CAS number 882672-33-5, is a chiral amide compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity. The compound's structure includes:
- Amino group : Potential for interaction with neurotransmitter systems.
- Isopropyl group : Enhances steric properties.
- Trifluoromethyl-substituted benzyl moiety : Increases lipophilicity and may enhance receptor binding.
Research indicates that this compound may interact with various biological targets, including:
- GABA receptors : Potential modulation of synaptic transmission.
- Inflammatory pathways : Possible inhibition of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
In Vitro Studies
In vitro studies have shown that compounds structurally similar to this compound exhibit significant biological activities. For instance:
- Anti-inflammatory effects : Related compounds have demonstrated the ability to inhibit inflammatory cytokines .
- Neuroprotective properties : Some analogs have been studied for their potential to protect neuronal cells from damage .
Table 1: Comparative Biological Activities
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-benzyl-2-amino-propionamide | Benzyl group without trifluoromethyl | Moderate anti-inflammatory properties |
| 2-amino-N-isopropylacetamide | Acetamide instead of propionamide | Neuroprotective effects |
| 3-trifluoromethylbenzamide | Trifluoromethyl group attached to benzamide | Antimicrobial activity |
| This compound | Unique trifluoromethyl substituent | Potential therapeutic effects in inflammatory conditions |
Case Studies and Research Findings
- Inflammatory Disease Models : Studies have indicated that related compounds can modulate inflammatory responses in animal models of asthma and COPD. For instance, a compound with similar structural features showed significant inhibition of IL-6 and TNF-alpha production in macrophages .
- Neuroinflammatory Response : Another study demonstrated that compounds similar to this compound could reduce neuroinflammation in models of neurodegenerative diseases, suggesting a potential role in treating conditions like Alzheimer's disease .
- Pharmacokinetics and Dynamics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which may enhance its therapeutic efficacy .
Future Directions
Further research is required to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas for future exploration include:
- Detailed receptor binding studies to confirm interactions with GABA receptors and other neurotransmitter systems.
- Long-term toxicity assessments to evaluate safety profiles in potential therapeutic applications.
- Clinical trials to assess efficacy in treating specific inflammatory or neurodegenerative conditions.
Q & A
Q. Notes
- Avoid industrial-scale synthesis or pricing discussions per guidelines.
- Advanced questions emphasize mechanistic insights and methodological troubleshooting.
- References to unreliable sources (e.g., BenchChem) are excluded.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
